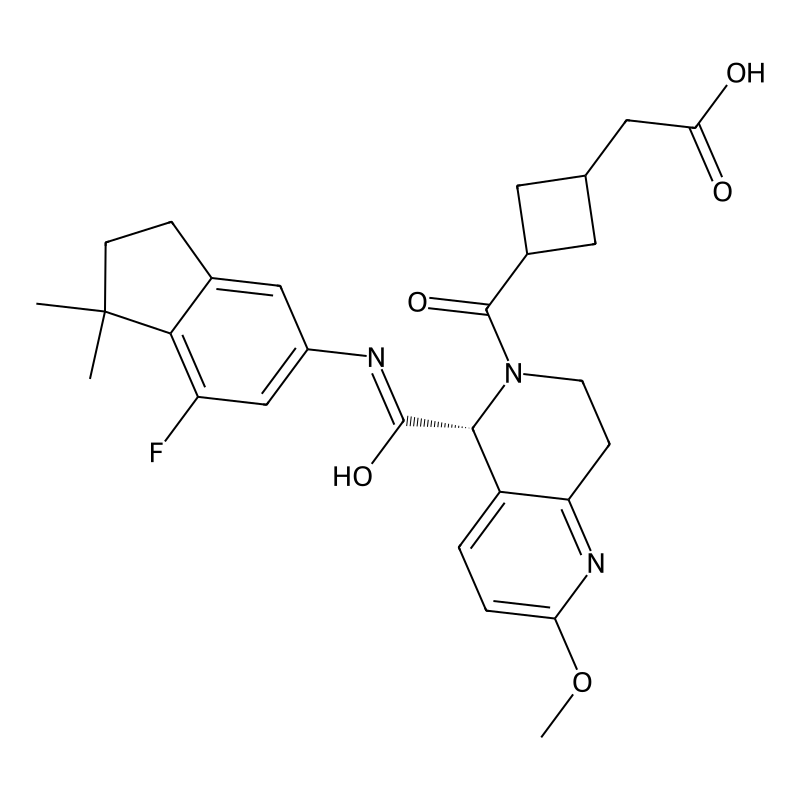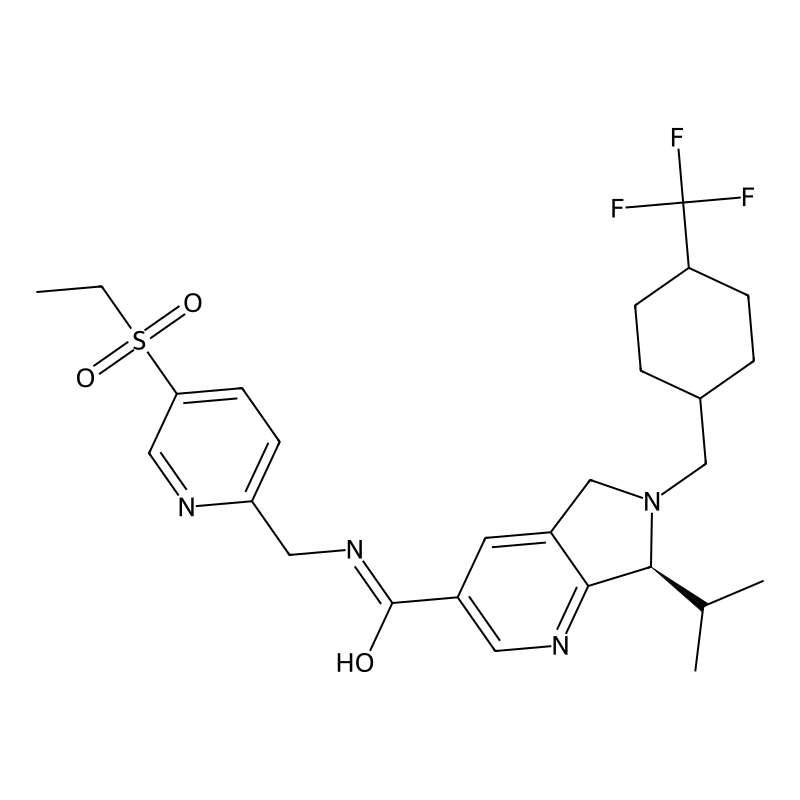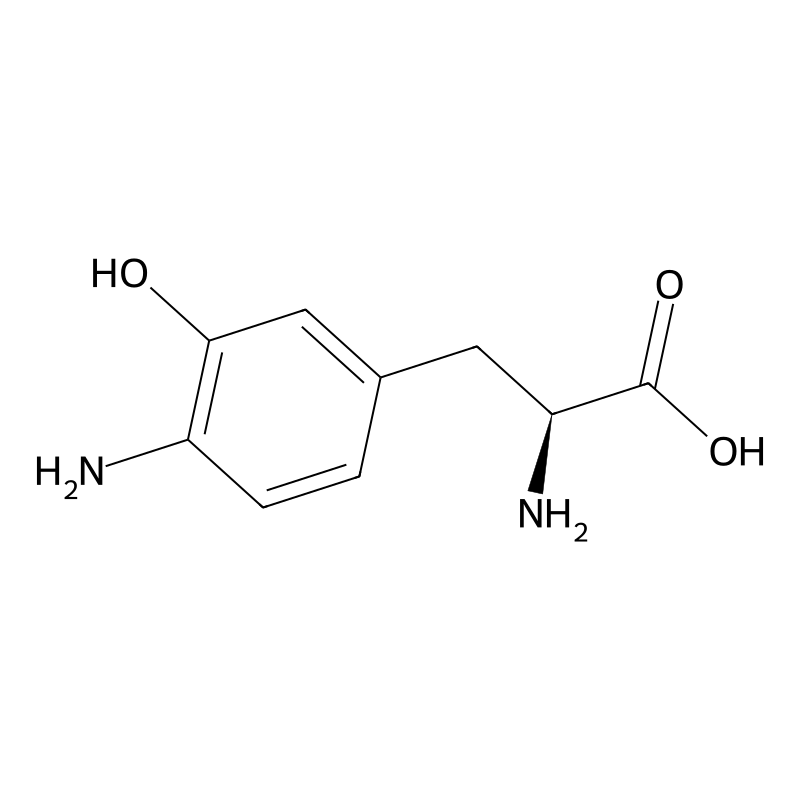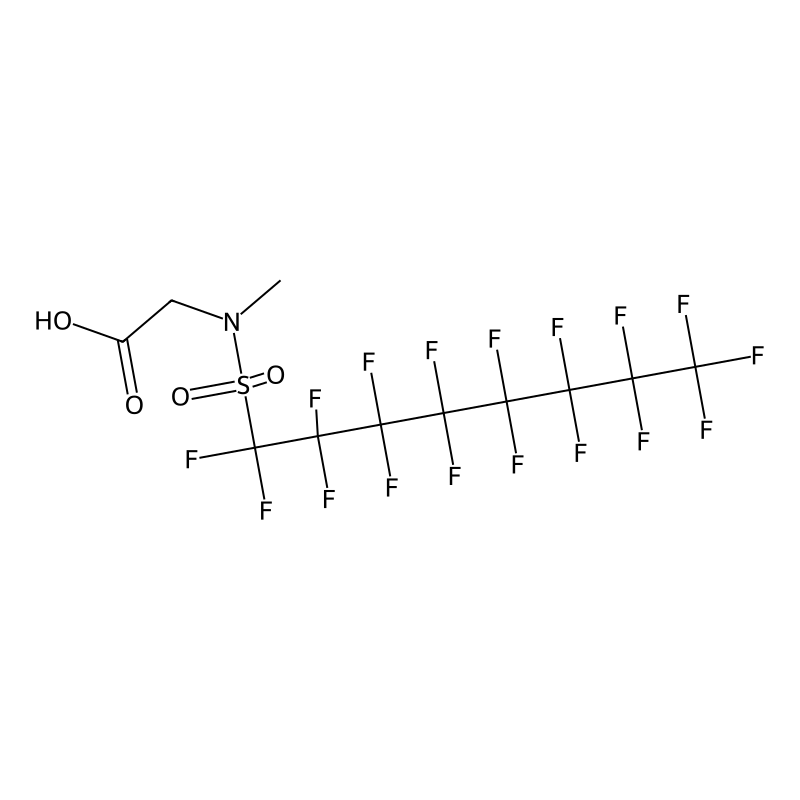6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahyd...](/img/structure-2d/800/S2822281.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Origin: Information on the origin or synthesis of this specific compound is not available in scientific literature.
- Significance: There is no current evidence to suggest a specific established role in scientific research. However, the presence of several functional groups suggests potential for further investigation.
Molecular Structure Analysis
- The molecule contains several interesting features:
- Pyridine ring: This aromatic ring is commonly found in various bioactive molecules [].
- Pyrrolo[3,4-c]pyrrole ring: This bicyclic structure is less common but can be found in natural products with interesting biological activities [].
- Imidazole group: This five-membered heterocycle with nitrogen atoms can participate in hydrogen bonding and metal chelation, potentially affecting the molecule's interactions with other molecules [].
- Benzoyl group: This aromatic group can influence the lipophilicity (fat solubility) of the molecule, affecting its absorption and distribution within biological systems [].
- Nitrile group (CN): This electron-withdrawing group can affect the overall electronic properties of the molecule and its reactivity.
Potential Role in Kinase Inhibition
This specific compound, 6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile, has been identified as a potential kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. Inhibiting specific kinases has emerged as a promising therapeutic strategy in various diseases, including cancer.
A study published in the Journal of Medicinal Chemistry describes the synthesis and evaluation of this compound as a potential inhibitor of Flt-3 kinase, a specific kinase implicated in certain types of leukemia. The study found that the compound exhibited moderate inhibitory activity against Flt-3 kinase, suggesting its potential as a starting point for further development of more potent and selective kinase inhibitors [].








